(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine
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Overview
Description
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine is a complex organic compound that features a tetrahydropyran ring fused with a furan ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine typically involves multiple steps. One common method starts with the preparation of 2,2-dimethyltetrahydropyran-4-one, which is then reacted with furan-2-carbaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyltetrahydropyran-4-one
- Tetrahydropyran
- Furan-2-carbaldehyde
Uniqueness
What sets (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine apart from similar compounds is its combined structural features of both tetrahydropyran and furan rings, along with an amine group. This unique combination provides distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
759452-40-9 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.289 |
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyloxan-4-amine |
InChI |
InChI=1S/C12H19NO2/c1-12(2)8-10(5-7-15-12)13-9-11-4-3-6-14-11/h3-4,6,10,13H,5,7-9H2,1-2H3 |
InChI Key |
XRTVEWAIEMXKTN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCO1)NCC2=CC=CO2)C |
solubility |
not available |
Origin of Product |
United States |
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